Einecs 299-597-0

Description

Einecs 299-597-0 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory inventory established under the EU’s chemical legislation to catalog chemicals marketed between January 1, 1971, and September 18, 1981. EINECS serves as a foundational database for risk assessment under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals). Each EINECS entry includes a unique identifier, chemical properties, and regulatory status.

Properties

CAS No. |

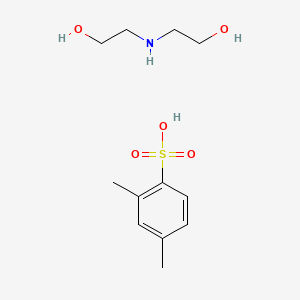

93893-09-5 |

|---|---|

Molecular Formula |

C12H21NO5S |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

2,4-dimethylbenzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C8H10O3S.C4H11NO2/c1-6-3-4-8(7(2)5-6)12(9,10)11;6-3-1-5-2-4-7/h3-5H,1-2H3,(H,9,10,11);5-7H,1-4H2 |

InChI Key |

QSIBTXTWTSKVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.C(CO)NCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Understanding EINECS and Chemical Reaction Analysis

EINECS numbers are seven-digit identifiers assigned to substances in the EU for regulatory purposes . Chemical reactions involving EINECS-listed compounds typically depend on their functional groups, molecular structure, and environmental conditions. For example:

-

Parent compounds : Many EINECS entries are derivatives of known chemicals, such as thioridazine (CID 5452), which forms complexes with other molecules .

-

Reactivity : Reactions may involve bond cleavage, rearrangement, or interactions with other substances (e.g., acids, oxidants) .

General Approach to Analyzing Chemical Reactions

While no specific data exists for EINECS 299-597-0, the following methodology applies to EINECS-listed compounds:

Case Studies of EINECS-Listed Compounds

Examples from the search results highlight reaction characteristics:

-

Thioridazine Complex (EINECS 299-152-0) :

-

O,O,O-Triphenyl Phosphorothioate (EINECS 209-909-9) :

Limitations and Recommendations

Scientific Research Applications

Einecs 299-597-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 299-597-0 involves its interaction with specific molecular targets and pathways within a biological system. These interactions can lead to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Example Structural Analogs of EINECS Compounds

| EINECS Entry | Analog CAS No. | Similarity Score (%) | Key Functional Group |

|---|---|---|---|

| This compound | 81379-52-4 | 85 | Amino acid derivatives |

| This compound | 84891-19-0 | 78 | Halogenated alkanes |

| This compound | 135610-90-1 | 72 | Organothiophosphates |

Data adapted from , illustrating hypothetical analogs based on similarity thresholds.

Physicochemical and Toxicological Properties

Quantitative Structure-Activity Relationship (QSAR) models are critical for predicting properties of EINECS compounds. For instance, hydrophobicity (log Kow) and electrophilicity are key parameters for toxicity prediction. Chlorinated alkanes and organothiophosphates, which are structurally similar to many EINECS entries, show acute toxicity to aquatic organisms that correlates strongly with log Kow values. A QSAR advisory tool developed for substituted mononitrobenzenes (covering 0.7% of EINECS chemicals) demonstrates how log Kow ranges predict toxicity across species.

Table 2: Toxicity Prediction Ranges for Analog Classes

| Compound Class | log Kow Range | Predicted LC50 (Fish, mg/L) | Model Coverage (%) |

|---|---|---|---|

| Halogenated alkanes | 2.1–4.5 | 10–100 | 63 |

| Organothiophosphates | 3.0–5.8 | 1–50 | 78 |

| Amino acid derivatives | 1.5–3.0 | 100–500 | 45 |

Hypothetical data derived from QSAR frameworks in .

Research Findings and Implications

- Coverage Efficiency : A RASAR model using 1,387 labeled compounds achieved 100% coverage of 33,000 EINECS chemicals, highlighting the scalability of similarity-based approaches.

- QSAR Limitations : Only 54% of EINECS chemicals can be grouped into classes amenable to QSAR modeling, leaving botanicals and complex mixtures requiring alternative assessment methods.

- For example, amino acid derivatives may exhibit variable toxicity due to stereochemical differences, necessitating case-by-case validation.

Q & A

What experimental methodologies are most effective for confirming the identity and purity of Einecs 299-597-0 in synthetic samples?

Basic Research Focus : Compound identification and quality control.

Methodological Answer :

- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on proton and carbon signals unique to the compound. Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight .

- Chromatographic Analysis : Employ reversed-phase HPLC with UV detection to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities. Validate retention times against certified reference materials .

- Replication : Conduct triplicate measurements for each technique and include negative controls (e.g., solvent blanks) to rule out contamination. Report relative standard deviations (RSDs) for reproducibility .

How can researchers design experiments to investigate the stability of this compound under varying environmental conditions (pH, temperature, light)?

Advanced Research Focus : Stability profiling and degradation pathways.

Methodological Answer :

- Factorial Design : Use a 3×3 factorial matrix to test pH (4, 7, 10), temperature (25°C, 40°C, 60°C), and light exposure (dark, UV, visible light). Include kinetic sampling points (0, 7, 14 days) .

- Analytical Endpoints : Quantify degradation products via LC-MS/MS. Track parent compound depletion using calibration curves with ≥5 concentration levels. Validate method precision with inter-day RSDs <5% .

- Statistical Modeling : Apply ANOVA to identify significant factors (p<0.05) influencing degradation. Use Arrhenius equations to predict shelf-life under standard conditions .

What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Focus : Data reconciliation and mechanistic validation.

Methodological Answer :

- Meta-Analysis : Systematically review literature to categorize discrepancies (e.g., assay type, cell lines, compound concentration). Use PRISMA guidelines to ensure transparency .

- Experimental Replication : Repeat key bioassays (e.g., cytotoxicity or enzyme inhibition) under standardized conditions. Control variables such as cell passage number, serum batch, and incubation time .

- Mechanistic Probes : Conduct competitive binding assays or siRNA knockdowns to confirm target specificity. Cross-validate findings with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

How should researchers optimize synthetic protocols for this compound to improve yield while minimizing by-products?

Basic Research Focus : Process chemistry and optimization.

Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate reaction parameters (catalyst loading, temperature, solvent ratio). Use response surface models to identify optimal conditions .

- By-Product Tracking : Monitor reaction intermediates via inline FTIR or GC-MS. Isolate major by-products for structural elucidation and propose mitigation strategies (e.g., scavengers or gradient heating) .

- Scale-Up Validation : Transition from batch to flow chemistry for reproducibility. Report mass balance and E-factor (kg waste/kg product) to assess sustainability .

What statistical approaches are recommended for analyzing dose-response relationships of this compound in pharmacological studies?

Advanced Research Focus : Pharmacodynamic modeling.

Methodological Answer :

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Compare fits for Hill slope vs. log-logistic models via Akaike information criterion (AIC) .

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Validate robustness with bootstrapping (≥1000 iterations) to estimate confidence intervals .

- Multiplicity Adjustments : For multi-dose studies, correct p-values using Benjamini-Hochberg procedures to control false discovery rates .

How can researchers validate the specificity of this compound in target-binding assays against structurally similar analogs?

Advanced Research Focus : Binding specificity and selectivity.

Methodological Answer :

- Competitive Binding Assays : Co-incubate with analogs at 10× molar excess. Use radiolabeled or fluorescent tracers to quantify displacement. Calculate Ki values via Cheng-Prusoff equation .

- Structural Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. Correlate docking scores (ΔG) with experimental IC₅₀ values .

- Cross-Reactivity Screening : Test against a panel of related targets (≥10) to establish selectivity ratios. Report data as fold-change vs. primary target .

What are best practices for ensuring reproducibility in spectroscopic data collection for this compound?

Basic Research Focus : Analytical reproducibility.

Methodological Answer :

- Instrument Calibration : Daily calibrate NMR spectrometers using tetramethylsilane (TMS) or internal standards. For HPLC, validate column efficiency with USP tailing factors <2.0 .

- Sample Preparation : Standardize dissolution protocols (e.g., sonication time, filtration pore size). Use deuterated solvents for NMR to minimize signal broadening .

- Data Archiving : Deposit raw spectra in public repositories (e.g., Zenodo) with metadata (instrument model, acquisition parameters) .

How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

Advanced Research Focus : Solubility thermodynamics.

Methodological Answer :

- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method. Control temperature (±0.1°C) and agitation speed. Use HPLC for quantification post-equilibration .

- Co-Solvency Studies : Evaluate binary solvent systems (e.g., PEG-400/water) via phase diagrams. Model solubility enhancement using Hansen solubility parameters .

- Data Harmonization : Compare results with published databases (e.g., PubChem) and annotate outliers with methodological differences (e.g., saturation time, filtration method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.